molecular formula C7H18ClNO B2570705 2-Methyl-1-(propan-2-yloxy)propan-2-amine hydrochloride CAS No. 1909317-28-7

2-Methyl-1-(propan-2-yloxy)propan-2-amine hydrochloride

Cat. No.: B2570705
CAS No.: 1909317-28-7
M. Wt: 167.68
InChI Key: JHUIIJBKWVUDCN-UHFFFAOYSA-N
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Description

2-Methyl-1-(propan-2-yloxy)propan-2-amine hydrochloride is a secondary amine hydrochloride salt characterized by a propan-2-amine backbone substituted with a methyl group at the 2-position and an isopropyloxy (propan-2-yloxy) group at the 1-position. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical or research applications.

Properties

IUPAC Name

2-methyl-1-propan-2-yloxypropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-6(2)9-5-7(3,4)8;/h6H,5,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUIIJBKWVUDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(C)(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(propan-2-yloxy)propan-2-amine hydrochloride typically involves the reaction of 2-methyl-2-propanol with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(propan-2-yloxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different degrees of substitution.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

2-Methyl-1-(propan-2-yloxy)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(propan-2-yloxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The isopropoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Analysis

Aryl substitutions (e.g., 4-trifluoromethylphenyl in ) introduce electron-withdrawing effects, which may improve metabolic stability but reduce solubility .

Pharmacological Activity: Halogenated analogs like 4-FMA () exhibit stimulant effects due to structural similarity to amphetamines. The target compound’s isopropyloxy group may modulate such activity. Phenothiazine derivatives (e.g., promethazine) diverge significantly in activity (sedation vs.

Stereochemical Considerations :

  • Enantiopure compounds like (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride () highlight the importance of chirality in receptor binding. The target compound’s stereochemistry (if specified) could critically influence efficacy .

Biological Activity

2-Methyl-1-(propan-2-yloxy)propan-2-amine hydrochloride, with the molecular formula C₇H₁₈ClNO, is a chemical compound characterized by its unique structural features, including an amine group and an isopropoxy moiety. This compound has garnered attention in scientific research for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Chemical Structure and Properties

The structural arrangement of this compound contributes to its biological activity. The presence of the amine group allows for hydrogen bonding and ionic interactions with biomolecules, while the isopropoxy group may enhance solubility and membrane permeability, thereby influencing the compound's efficacy in biological systems.

The mechanism of action involves the interaction of the compound with specific molecular targets. The amine group facilitates interactions with proteins and nucleic acids, potentially affecting their structure and function. This characteristic positions this compound as a valuable candidate for further pharmacological research.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antibacterial Activity

Studies have demonstrated that this compound possesses antibacterial properties against several Gram-positive bacteria, including multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus (MRSA)6.58
Streptococcus pyogenes28.68
Caulobacter crescentus20–40

The compound's ability to inhibit bacterial growth suggests a potential role in developing new antibacterial agents.

Interaction with Enzymes and Receptors

Preliminary studies indicate that this compound may interact with various enzymes and receptors, influencing metabolic pathways. The specific targets and their implications for drug development are still under investigation.

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance, modifications to the isopropoxy group have been shown to improve solubility and bioavailability in vitro.

Study Example

In a study evaluating the antibacterial effects of synthesized derivatives, compounds were tested against clinical strains of MRSA. The results indicated that certain derivatives exhibited lower MIC values compared to the parent compound, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-1-(propan-2-yloxy)propan-2-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between propan-2-yloxy precursors and methylamine derivatives under reflux conditions. For example, analogous compounds like methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride are synthesized via reflux with methylamine in solvents like acetonitrile, followed by HCl salt formation . Key parameters include temperature control (60–80°C) and stoichiometric ratios to minimize side reactions. Continuous flow reactors may enhance scalability and purity in industrial settings .
Key Reaction Parameters Typical Range
Temperature60–80°C
SolventAcetonitrile
Reaction Time4–12 hours

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Characterization employs NMR (¹H/¹³C) to confirm the propan-2-amine backbone and substituent positions. For instance, 2-(4-methoxyphenyl)propan-2-amine hydrochloride is validated via ¹H NMR peaks at δ 1.4–1.6 ppm (methyl groups) and aromatic protons at δ 6.8–7.2 ppm . Mass spectrometry (MS) confirms molecular weight (e.g., 201.69 g/mol for similar compounds) , while X-ray crystallography resolves stereochemistry in chiral analogs .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : Hydrochloride salts generally exhibit high water solubility due to ionic dissociation. For example, 1-(3-chlorophenoxy)propan-2-amine hydrochloride is stable at room temperature but hygroscopic, requiring desiccated storage . Stability tests under varying pH (4–9) and thermal analyses (TGA/DSC) are recommended to assess degradation thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Methodological Answer : Kinetic studies and Design of Experiments (DoE) are critical. For analogs like cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride, optimizing catalyst loading (e.g., 5–10 mol% Pd/C) and pressure (1–3 atm H₂) in hydrogenation steps improves yields . Continuous flow systems reduce batch variability and enhance heat transfer, as seen in trifluorophenyl derivative syntheses .

Q. How should researchers resolve contradictions in spectral data or biological activity reported across studies?

  • Methodological Answer : Cross-validate findings using orthogonal techniques. For example, discrepancies in NMR shifts for 2-(4-methoxyphenyl)propan-2-amine hydrochloride may arise from solvent effects; deuterated DMSO vs. CDCl₃ can alter peak splitting . In biological assays, standardize protocols (e.g., IC₅₀ measurements at fixed ATP concentrations) to compare receptor binding affinities accurately .

Q. What computational strategies predict the compound’s pharmacokinetic properties or toxicity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like monoamine oxidases. For instance, (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride shows MAO-B inhibition via π-π stacking with flavin adenine dinucleotide . ADMET predictors (e.g., SwissADME) assess logP (lipophilicity) and CYP450 metabolism, critical for optimizing CNS penetration .

Q. What structural modifications enhance selectivity in pharmacological applications?

  • Methodological Answer : SAR studies on substituent effects are key. Replacing the methoxy group in 2-(4-methoxyphenyl)propan-2-amine hydrochloride with ethoxy or fluorine alters receptor binding. Fluorinated analogs (e.g., 1-(2,4,5-trifluorophenyl)propan-2-amine hydrochloride) exhibit improved metabolic stability due to reduced CYP450 interactions .
Substituent Effect on Activity
Methoxy (-OCH₃)Moderate affinity
Ethoxy (-OCH₂CH₃)Increased lipophilicity
Fluoro (-F)Enhanced metabolic stability

Q. How do stereochemical variations impact biological efficacy?

  • Methodological Answer : Enantiomeric purity is critical. For (S)-1-(2,6-dimethylphenoxy)propan-2-amine hydrochloride, the (S)-enantiomer shows 10-fold higher urokinase inhibition than the (R)-form . Chiral HPLC or enzymatic resolution ensures stereochemical fidelity during synthesis .

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